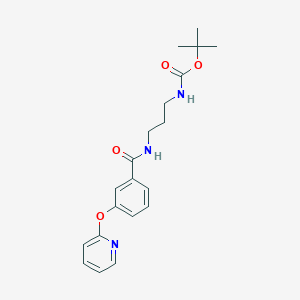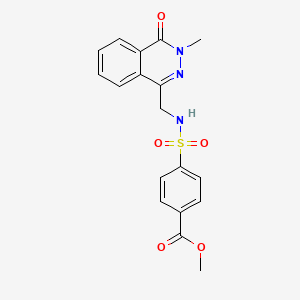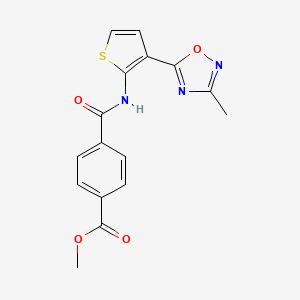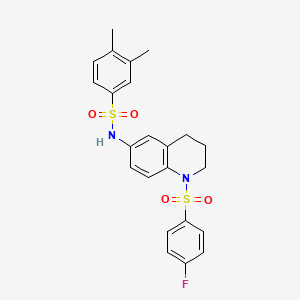![molecular formula C17H24FN3O2 B2680297 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide CAS No. 1384790-97-9](/img/structure/B2680297.png)
2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide, also known as Compound A, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to exhibit promising results in preclinical studies, with its mechanism of action and biochemical and physiological effects being the subject of ongoing research. In
科学研究应用
2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. In preclinical studies, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been explored for its potential to enhance the efficacy of existing cancer therapies, such as chemotherapy and radiation. These findings highlight the potential of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A as a novel therapeutic agent for the treatment of cancer and inflammatory diseases.
作用机制
The mechanism of action of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A involves the inhibition of the NF-κB pathway, which plays a critical role in regulating inflammation and cell survival. 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A binds to the IKKβ kinase subunit, preventing its activation and subsequent phosphorylation of the NF-κB inhibitor protein IκBα. This results in the inhibition of NF-κB activation and downstream signaling, leading to reduced inflammation and cell survival in cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to exhibit potent anti-inflammatory and anti-cancer effects in preclinical studies. In animal models of inflammation, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer cells. These findings suggest that 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has the potential to be a potent anti-inflammatory and anti-cancer agent.
实验室实验的优点和局限性
One of the major advantages of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A is its specificity for the NF-κB pathway, which makes it a promising therapeutic agent with fewer off-target effects. Additionally, the synthesis method of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been optimized to produce high yields and purity, making it suitable for large-scale production. However, one of the limitations of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further research is needed to determine the optimal dosing and administration of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A for therapeutic use.
未来方向
There are several future directions for research on 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A. Additionally, further preclinical studies are needed to determine the optimal dosing and administration of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A for therapeutic use. Another area of research is the exploration of the potential of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A as a combination therapy with existing cancer therapies, such as chemotherapy and radiation. Finally, the development of analogs of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A may lead to the discovery of more potent and selective inhibitors of the NF-κB pathway.
Conclusion:
In conclusion, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A is a small molecule that has shown promising results in preclinical studies for its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases. The synthesis method of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been optimized to produce high yields and purity, making it suitable for large-scale production. The mechanism of action of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A involves the inhibition of the NF-κB pathway, leading to reduced inflammation and cell survival in cancer cells. While there are limitations to the efficacy of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A, ongoing research and future directions provide hope for the development of more potent and selective inhibitors of the NF-κB pathway.
合成方法
The synthesis of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A involves a multi-step process that includes the reaction of 2-fluoropyridine with 1-cyclopentyl-1-morpholinopropanol, followed by the addition of 4-cyanobenzoyl chloride. The resulting compound is then treated with hydrochloric acid to yield the final product, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A. This synthesis method has been optimized to produce high yields and purity of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A, making it suitable for large-scale production.
属性
IUPAC Name |
2-fluoro-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-13(20-16(22)14-4-7-19-15(18)12-14)17(5-2-3-6-17)21-8-10-23-11-9-21/h4,7,12-13H,2-3,5-6,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDRBFUNGKWFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCC1)N2CCOCC2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)




![2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2680226.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2680231.png)
![2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2680234.png)

![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)